cis-3-Hexenyl formate (CAS: 33467-73-1) is an unsaturated green leaf volatile (GLV) ester highly valued in the flavor and fragrance industry. Presenting as a colorless liquid with a boiling point of approximately 154–157°C, it is characterized by an exceptionally sharp, ethereal, and green-fruity odor profile reminiscent of unripe apples and fresh vegetables[1]. From a procurement perspective, this compound is prioritized over heavier esters when formulators require an immediate, high-impact top note. Its high volatility and specific chemical reactivity make it a specialized ingredient, demanding precise formulation conditions—such as anhydrous or alcohol-based matrices—to fully leverage its organoleptic properties without premature degradation.
Generic substitution of cis-3-hexenyl formate with its more ubiquitous in-class analog, cis-3-hexenyl acetate, fundamentally alters both processability and application-critical performance. While both are GLV esters, the acetate exhibits roughly half the vapor pressure, resulting in a sweeter, slower-releasing profile that fails to deliver the immediate ethereal snap required for high-impact top notes[1]. Furthermore, formates are inherently more susceptible to hydrolysis than acetates; substituting the formate into a high-water or high-surfactant system where an acetate might normally survive will lead to rapid decomposition into cis-3-hexenol and formic acid [2]. Consequently, buyers must procure the exact formate ester specifically for non-aqueous, alcohol-based, or short-lived spatial applications where its unique volatility and atmospheric kinetics are strictly required.
Volatility is the primary driver for top-note impact in flavor and fragrance compounding. At 25°C, cis-3-hexenyl formate exhibits a vapor pressure of approximately 2.56 mmHg, whereas the industry-standard comparator, cis-3-hexenyl acetate, registers at only 1.22 mmHg . This greater than two-fold increase in vapor pressure translates to a significantly faster evaporation rate, delivering the sharp, ethereal burst characteristic of the formate ester [1].
| Evidence Dimension | Vapor Pressure at 25°C |
| Target Compound Data | ~2.56 mmHg |
| Comparator Or Baseline | cis-3-Hexenyl acetate (~1.22 mmHg) |
| Quantified Difference | >2x higher vapor pressure |
| Conditions | 25°C, standard atmospheric conditions |
Buyers formulating high-impact fragrances or flavors must select the formate over the acetate to achieve an immediate, sharp top note that rapidly volatilizes upon application.
For applications exposed to ambient air, stability against atmospheric oxidants is critical. Kinetic studies demonstrate that cis-3-hexenyl formate is significantly more resistant to ozone degradation than heavier esters. The measured bimolecular reaction rate constant for the formate with ozone is (4.06 ± 0.66) × 10^-17 cm3/molecule/s [1]. In contrast, cis-3-hexenyl acetate reacts more rapidly, with a rate constant of (5.77 ± 0.70) × 10^-17 cm3/molecule/s [2].
| Evidence Dimension | Ozone reaction rate constant (k) |
| Target Compound Data | 4.06 × 10^-17 cm3/molecule/s |
| Comparator Or Baseline | cis-3-hexenyl acetate (5.77 × 10^-17 cm3/molecule/s) |
| Quantified Difference | ~30% lower reactivity to ozone |
| Conditions | Gas phase, 298 K, atmospheric pressure |
The formate's lower susceptibility to ozonolysis ensures better scent preservation and a longer environmental half-life in open-air or high-ozone spatial fragrancing applications.
In addition to ozone stability, cis-3-hexenyl formate exhibits superior resistance to daylight-driven hydroxyl (OH) radical oxidation compared to its acetate counterpart. Gas-phase kinetic evaluations reveal an OH reaction rate coefficient for the formate of 4.61 × 10^-11 cm3/molecule/s [1]. The baseline comparator, cis-3-hexenyl acetate, degrades significantly faster under identical conditions, with a rate coefficient of 7.84 × 10^-11 cm3/molecule/s [1].
| Evidence Dimension | OH radical reaction rate coefficient |
| Target Compound Data | 4.61 × 10^-11 cm3/molecule/s |
| Comparator Or Baseline | cis-3-hexenyl acetate (7.84 × 10^-11 cm3/molecule/s) |
| Quantified Difference | ~41% reduction in OH radical reactivity |
| Conditions | Gas phase, 298 K, simulated atmospheric conditions |
Formulators designing products for outdoor dispersion should procure the formate for its extended stability against UV-initiated OH radical breakdown.
The ester linkage in cis-3-hexenyl formate is highly susceptible to hydrolysis when exposed to aqueous environments, readily decomposing into cis-3-hexenol and formic acid [1]. While cis-3-hexenyl acetate maintains moderate stability in water-containing bases and mild surfactant systems, the formate ester is strictly incompatible with high-surfactant or aqueous matrices, necessitating its use exclusively in alcohol or lipid-based carriers [1].
| Evidence Dimension | Hydrolytic stability |
| Target Compound Data | Rapid hydrolysis in aqueous/high-surfactant media |
| Comparator Or Baseline | cis-3-hexenyl acetate (Moderate stability in aqueous media) |
| Quantified Difference | Significantly faster degradation rate in water |
| Conditions | Aqueous and high-surfactant formulation bases |
Procurement must restrict this compound to alcohol-based, oil-based, or anhydrous formulations to prevent premature degradation and unintended pH shifts during product shelf-life.
Leveraging its high vapor pressure (>2.5 mmHg at 25°C), cis-3-hexenyl formate is the targeted choice for alcohol-based fine fragrances requiring an immediate, sharp green or unripe apple burst. Because fine perfumes utilize anhydrous ethanol bases, the compound's susceptibility to aqueous hydrolysis is entirely mitigated .
Due to its quantified resistance to both ozone and hydroxyl (OH) radical degradation compared to heavier acetates, this formate ester is highly suitable for outdoor scenting, agricultural attractants, or high-UV spatial fragrancing where environmental oxidation typically destroys volatile green notes [1].
In the food industry, cis-3-hexenyl formate is procured for oil- or solvent-based flavorings—such as those used in hard candies or baked goods—to impart a fresh vegetable or tropical fruit profile (e.g., kiwi, melon) without the risk of the rapid aqueous degradation that would occur in beverage emulsions .
Flammable